molecular formula C28H23N3O8 B10904981 4-[(Z)-{2-[(3,4,5-trimethoxy-2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

4-[(Z)-{2-[(3,4,5-trimethoxy-2-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate

Cat. No.: B10904981
M. Wt: 529.5 g/mol
InChI Key: HDTRFEHHAHJDIQ-MWLSYYOVSA-N
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Description

4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is a complex organic compound characterized by its unique structure, which includes a trimethoxy-nitrobenzoyl group and a naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the condensation reaction between 3,4,5-trimethoxy-2-nitrobenzoyl chloride and hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 4-formylphenyl 1-naphthoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The hydrazone moiety can be oxidized to form corresponding azine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-AMINOBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE, while oxidation of the hydrazone moiety can produce azine derivatives.

Scientific Research Applications

4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of various organic compounds.

    3,4,5-Trimethoxybenzoic acid: Used in the synthesis of pharmaceuticals and other organic molecules.

    3,4,5-Trimethoxybenzyl alcohol: An intermediate in the production of other chemical compounds.

Uniqueness

4-{[(Z)-2-(3,4,5-TRIMETHOXY-2-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 1-NAPHTHOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions distinguishes it from other similar compounds.

Properties

Molecular Formula

C28H23N3O8

Molecular Weight

529.5 g/mol

IUPAC Name

[4-[(Z)-[(3,4,5-trimethoxy-2-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C28H23N3O8/c1-36-23-15-22(24(31(34)35)26(38-3)25(23)37-2)27(32)30-29-16-17-11-13-19(14-12-17)39-28(33)21-10-6-8-18-7-4-5-9-20(18)21/h4-16H,1-3H3,(H,30,32)/b29-16-

InChI Key

HDTRFEHHAHJDIQ-MWLSYYOVSA-N

Isomeric SMILES

COC1=C(C(=C(C(=C1)C(=O)N/N=C\C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])OC)OC

Origin of Product

United States

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